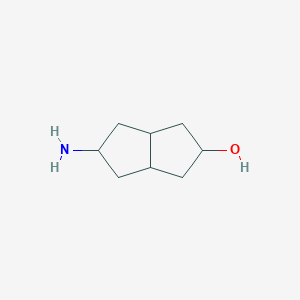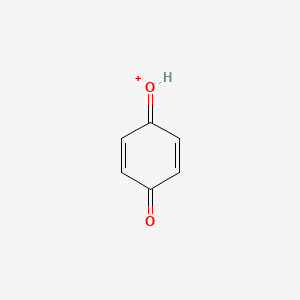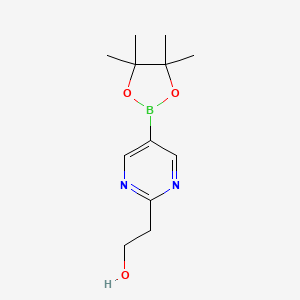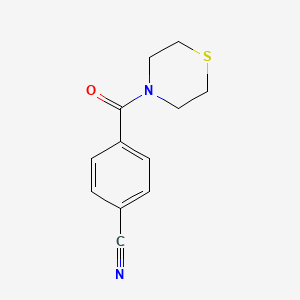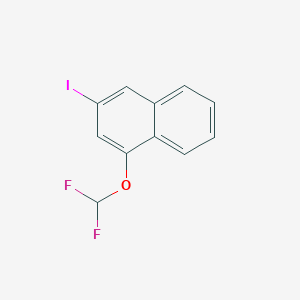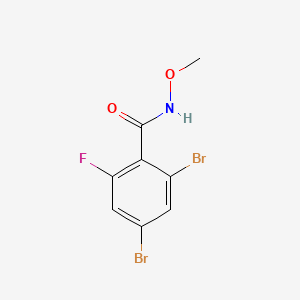![molecular formula C17H12F3N3O4S B14781140 4-[1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid](/img/structure/B14781140.png)
4-[1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Celecoxib Carboxylic Acid is a metabolite of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2). Celecoxib is widely used to treat conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. The carboxylic acid derivative is formed through the metabolic oxidation of Celecoxib and plays a significant role in its pharmacokinetics and pharmacodynamics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Celecoxib Carboxylic Acid typically involves the oxidation of Celecoxib. One common method includes the use of tetrabutylammonium permanganate as an oxidizing agent. The reaction is carried out in an aqueous medium at elevated temperatures, often utilizing microwave energy to accelerate the process .
Industrial Production Methods: Industrial production of Celecoxib Carboxylic Acid follows similar synthetic routes but on a larger scale. The process involves the initial synthesis of Celecoxib through a Claisen condensation followed by cyclo-condensation reactions. The final oxidation step to produce Celecoxib Carboxylic Acid is optimized for yield and purity using advanced techniques such as continuous flow synthesis .
化学反応の分析
Types of Reactions: Celecoxib Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of Celecoxib to Celecoxib Carboxylic Acid.
Reduction: Potential reduction of the carboxylic acid group to an alcohol.
Substitution: Possible substitution reactions at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Tetrabutylammonium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Celecoxib Carboxylic Acid.
Reduction: Hydroxy Celecoxib.
Substitution: Brominated or nitrated derivatives of Celecoxib
科学的研究の応用
Celecoxib Carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a reference compound in studying the metabolic pathways of NSAIDs.
Biology: Investigated for its role in modulating inflammatory responses.
Medicine: Explored for its potential anticancer properties due to its COX-2 inhibition.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用機序
The mechanism of action of Celecoxib Carboxylic Acid involves the inhibition of COX-2, an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By selectively inhibiting COX-2, Celecoxib Carboxylic Acid reduces the production of pro-inflammatory prostaglandins without affecting COX-1, thereby minimizing gastrointestinal side effects .
類似化合物との比較
Celecoxib Carboxylic Acid can be compared with other COX-2 inhibitors such as:
Rofecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties but different pharmacokinetic profiles.
Valdecoxib: Similar in structure and function but with variations in metabolic pathways.
Etoricoxib: Known for its higher selectivity for COX-2 compared to Celecoxib.
Uniqueness: Celecoxib Carboxylic Acid is unique due to its specific metabolic pathway and the resulting pharmacokinetic properties. Its formation through oxidation provides insights into the metabolic fate of Celecoxib and its potential therapeutic applications .
特性
分子式 |
C17H12F3N3O4S |
|---|---|
分子量 |
411.4 g/mol |
IUPAC名 |
4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid |
InChI |
InChI=1S/C17H12F3N3O4S/c18-17(19,20)15-14(10-1-3-11(4-2-10)16(24)25)9-23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27) |
InChIキー |
FUQHYUZYGVIVLC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN(N=C2C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2R)-2-Azetidinylmethoxy]-2-Fluoro-3-Pyridinamine](/img/structure/B14781075.png)
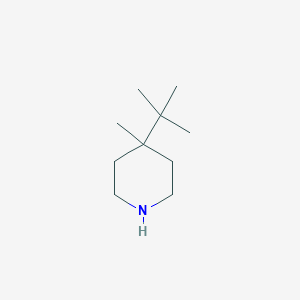
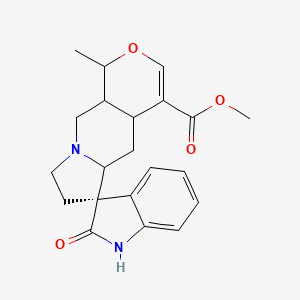
![rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14781091.png)



